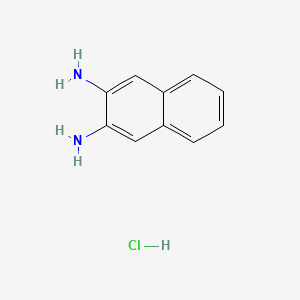

Naphthalene-2,3-diamine hydrochloride

説明

Historical Context and Evolution of Research on Naphthalene-2,3-diamine Compounds

The study of naphthalene (B1677914) and its derivatives dates back to the early 19th century, with its isolation from coal tar. nih.gov However, focused research on naphthalenediamines, including the 2,3-isomer, emerged later as synthetic methodologies in organic chemistry advanced. Initially, these compounds were primarily of interest for their role in dye synthesis. Over time, the focus of research has shifted significantly. Early investigations were centered on the fundamental synthesis and characterization of these molecules. The development of new analytical techniques, particularly fluorescence spectroscopy, unveiled the potential of Naphthalene-2,3-diamine as a sensitive probe, sparking a new wave of research into its analytical applications. More recently, its utility as a precursor in the synthesis of complex heterocyclic systems and functional materials has come to the forefront of advanced chemical research.

Significance of the Naphthalene-2,3-diamine Framework in Contemporary Organic Chemistry

The Naphthalene-2,3-diamine framework is of considerable importance in modern organic chemistry due to its reactive nature and structural rigidity. The two adjacent amino groups provide a reactive site for a wide array of chemical transformations, most notably condensation reactions. This reactivity allows for the construction of various fused heterocyclic systems, which are scaffolds for many biologically active molecules and functional materials.

The rigid naphthalene backbone imparts specific conformational constraints and photophysical properties to the molecules derived from it. This makes it a valuable component in the design of fluorescent sensors, organic light-emitting diodes (OLEDs), and other advanced materials. Its ability to act as a bidentate ligand also allows for the formation of stable coordination complexes with various metal ions, opening avenues in catalysis and materials science. wikipedia.org

Overview of Key Academic Research Areas

Current research involving Naphthalene-2,3-diamine hydrochloride and its free base form is concentrated in several key areas:

Analytical Chemistry: The compound is widely utilized as a highly selective and sensitive fluorescent derivatizing agent. It is notably used for the detection of nitrite (B80452) and selenite (B80905) ions in various samples, including biological fluids and environmental matrices. chemicalbook.comfishersci.com The reaction with nitrite forms a highly fluorescent naphthotriazole, while the reaction with selenite produces a fluorescent piazselenol. chemicalbook.com

Heterocyclic Synthesis: The diamine serves as a versatile precursor for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. These include naphtho[2,3-d]imidazoles, 1,4-diazepines, and phenazines, many of which exhibit interesting photophysical or biological properties. tandfonline.com

Materials Science: In materials science, Naphthalene-2,3-diamine is employed as a monomer in the synthesis of high-performance polymers, such as polyimides. These polymers often exhibit excellent thermal stability and mechanical properties. It is also used in the preparation of precursors for multi-layer 3D materials. chemicalbook.com

Coordination Chemistry: As a bidentate ligand, it forms stable complexes with various transition metals. These complexes are being investigated for their potential applications in catalysis, and as building blocks for functional metal-organic frameworks (MOFs).

Interactive Data Tables

Chemical and Physical Properties of Naphthalene-2,3-diamine

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ | nih.gov |

| Molar Mass | 158.20 g/mol | nih.govsigmaaldrich.com |

| Appearance | Green-brown to brown crystalline powder | chemicalbook.com |

| Melting Point | 197-203 °C | |

| Solubility | Slightly soluble in water; Soluble in pyridine (B92270), dimethyl sulfoxide (B87167), dimethylformamide, and dilute hydrochloric acid. chemicalbook.comfishersci.com | |

| IUPAC Name | naphthalene-2,3-diamine | nih.gov |

| CAS Number | 771-97-1 | nih.gov |

Summary of Key Research Findings

| Research Area | Key Finding | Application | Source(s) |

| Analytical Chemistry | Reacts with nitrite to form a fluorescent 1H-naphthotriazole. | Fluorometric determination of nitrite. | chemicalbook.comsigmaaldrich.comchemicalbook.com |

| Analytical Chemistry | Forms a fluorescent complex (4,5-benzopiazselenol) with selenite. | Sensitive detection of selenium. | chemicalbook.comfishersci.com |

| Heterocyclic Synthesis | Serves as a precursor for naphthoquinone-fused 1H-imidazoles through cyclocondensation reactions. | Development of novel heterocyclic systems. | tandfonline.com |

| Materials Science | Acts as a diamine monomer for the synthesis of polyimides. | Creation of high-performance polymers. | |

| Coordination Chemistry | Functions as a redox-active bidentate ligand for functional metal complexes. | Development of catalysts and functional materials. |

Structure

3D Structure of Parent

特性

CAS番号 |

80789-78-2 |

|---|---|

分子式 |

C10H11ClN2 |

分子量 |

194.66 g/mol |

IUPAC名 |

naphthalene-2,3-diamine;hydrochloride |

InChI |

InChI=1S/C10H10N2.ClH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-6H,11-12H2;1H |

InChIキー |

NFDJXVMIVTUFCG-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)N.Cl |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for Naphthalene 2,3 Diamine and Its Hydrochloride Salt

Classical and Contemporary Synthesis Routes to Naphthalene-2,3-diamine

The preparation of naphthalene-2,3-diamine can be broadly categorized into classical and contemporary methods. Classical routes often involve direct amination of naphthalene (B1677914) derivatives, while contemporary strategies frequently employ catalytic reductions of nitro compounds, offering improved efficiency and selectivity.

One of the well-established classical methods involves the amination of 2,3-dichloronaphthalene (B20057). In a typical procedure, 2,3-dichloronaphthalene is refluxed with an excess of a strong ammonia (B1221849) solution in ethanol (B145695). chemicalbook.com The reaction is facilitated by the presence of ammonium (B1175870) chloride and a catalytic amount of hydrochloric acid. chemicalbook.comechemi.com This process yields naphthalene-2,3-diamine, which can be isolated and purified.

Another classical approach is the Bucherer reaction, a versatile method for the synthesis of naphthylamines from naphthols. While specific examples for the direct conversion of 2,3-dihydroxynaphthalene (B165439) to naphthalene-2,3-diamine are not extensively detailed in readily available literature, the general principle involves the reaction of a naphthol with an aqueous sulfite (B76179) or bisulfite solution and ammonia or an amine. researchgate.net This reversible reaction is a cornerstone in naphthalene chemistry for the interconversion of hydroxyl and amino groups.

Contemporary synthesis often focuses on the reduction of 2,3-dinitronaphthalene (B156506). This method is advantageous as it avoids the use of halogenated starting materials and can produce high yields of the desired diamine. The reduction can be achieved through catalytic hydrogenation using various metal catalysts. mdpi.com Common catalysts include palladium, platinum, or nickel supported on carbon (Pd/C, Pt/C, Ni/C). mdpi.com The hydrogenation is typically carried out under a hydrogen atmosphere in a suitable solvent.

Alternatively, the reduction of 2,3-dinitronaphthalene can be accomplished using chemical reducing agents. Hydrazine hydrate, in the presence of a catalyst such as an iron-based compound, is an effective reagent for this transformation. google.comsciencemadness.org This method offers an alternative to high-pressure hydrogenation and can be performed under milder conditions. google.com

Specific Preparation Methods for Naphthalene-2,3-diamine Hydrochloride

The hydrochloride salt of naphthalene-2,3-diamine is often preferred for its increased stability and solubility in certain applications. Its preparation involves the reaction of the free diamine with hydrochloric acid, followed by purification.

High-Purity Hydrochloride Synthesis Protocols

The synthesis of high-purity this compound is typically achieved by treating a purified solution of the free diamine with hydrochloric acid. A general protocol involves dissolving the crude naphthalene-2,3-diamine in an organic solvent, such as ethanol or benzene (B151609), and filtering to remove any insoluble impurities. google.com Subsequently, a concentrated solution of hydrochloric acid (typically in the range of 4-8 M) is added to the filtrate. google.com This results in the precipitation of this compound, which can then be collected by filtration.

For instance, after synthesizing the free diamine, it can be dissolved in hydrochloric acid to generate the high-purity hydrochloride salt. google.comgoogle.com The resulting crystalline product can then be further purified.

Purification Techniques for this compound

Achieving high purity is crucial for many applications of this compound. Several techniques can be employed for its purification.

Recrystallization is a common and effective method. The crude hydrochloride salt can be recrystallized from a suitable solvent, such as ethanol, to remove impurities. google.com This process involves dissolving the salt in the hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals of high purity.

Sublimation is another technique that can be used to purify the free diamine before converting it to the hydrochloride salt. This method is particularly effective for removing non-volatile impurities. google.comreddit.com In some cases, sublimation is performed in the presence of a basic inorganic compound, such as sodium hydroxide, to remove acidic impurities like hydroxynaphthalene derivatives. google.com The purified diamine can then be converted to the hydrochloride salt.

Solvent Extraction and Washing: Before the final precipitation of the hydrochloride salt, the free diamine can be purified by extraction with organic solvents to remove impurities. google.com Additionally, washing the precipitated hydrochloride salt with a cold solvent can help remove any residual soluble impurities.

| Purification Technique | Description | Compound Form | Reference |

| Recrystallization | Dissolving the compound in a hot solvent and allowing it to cool to form pure crystals. | Hydrochloride Salt | google.com |

| Sublimation | Heating the solid compound to a vapor phase, which then condenses back into a pure solid. | Free Diamine | google.comreddit.com |

| Solvent Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Free Diamine | google.com |

Catalytic Approaches in Naphthalene-2,3-diamine Synthesis

Catalysis plays a pivotal role in the synthesis of naphthalene-2,3-diamine, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to non-catalytic methods.

Acid-Catalyzed Routes

Acid catalysis is notably employed in the classical amination of naphthalene derivatives. In the synthesis from 2,3-dichloronaphthalene, a catalytic amount of hydrochloric acid is used to facilitate the reaction with ammonia. chemicalbook.comechemi.com The acid likely protonates the leaving group, making it more susceptible to nucleophilic attack by ammonia.

The Bucherer reaction, for the conversion of 2,3-dihydroxynaphthalene to the diamine, is another example of a process that relies on a sulfite or bisulfite catalyst in an acidic or neutral medium to enable the amination. researchgate.net

Surfactant-Assisted Methodologies

While direct examples of surfactant-assisted synthesis for naphthalene-2,3-diamine are not prominent in the reviewed literature, the principles of phase-transfer catalysis (PTC) represent a relevant and potent methodology for related aromatic substitutions. Phase-transfer catalysts, which are a type of surfactant, are known to facilitate reactions between reactants present in different immiscible phases (e.g., an aqueous phase and an organic phase). nih.govbeilstein-journals.org

In the context of aromatic nucleophilic substitution, a phase-transfer catalyst, such as a quaternary ammonium salt, can transport a nucleophile from the aqueous phase to the organic phase where the aromatic substrate is dissolved. acs.orgmdpi.com This approach could potentially be applied to the synthesis of naphthalene-2,3-diamine, for example, in the reaction of a dihalonaphthalene with an ammonia source, potentially increasing reaction rates and yields. The use of chiral phase-transfer catalysts has also been demonstrated for the asymmetric synthesis of 1,2-diamino compounds from nitroolefins, highlighting the versatility of this catalytic approach. nih.gov

Green Chemistry and Sustainable Synthesis Innovations

In the pursuit of more sustainable chemical manufacturing, significant research has focused on developing greener synthetic routes for important chemical intermediates like Naphthalene-2,3-diamine and its hydrochloride salt. These innovations aim to reduce environmental impact by minimizing waste, decreasing energy consumption, and utilizing less hazardous materials compared to traditional methods. Key areas of advancement include the application of microwave technology and the adoption of environmentally benign reaction conditions.

Microwave-Assisted Synthesis Strategies

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering substantial improvements over conventional heating methods. ajgreenchem.comajchem-a.com The fundamental principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in a reaction mixture. bspublications.netat.ua This interaction induces rapid molecular rotation, generating heat efficiently and uniformly throughout the reaction medium, in contrast to the slow and often uneven heat transfer from an external source in conventional methods. bspublications.netpatsnap.com

The primary advantages of employing microwave irradiation in chemical synthesis are manifold and well-documented. numberanalytics.comijnrd.org These include dramatic accelerations in reaction rates, which can reduce reaction times from hours to mere minutes. patsnap.com This rapid heating often leads to higher product yields and improved purity by minimizing the formation of side products that can occur during prolonged exposure to high temperatures. ajchem-a.comijnrd.org Furthermore, MAOS is recognized for its energy efficiency, as energy is supplied directly to the reactants rather than heating the entire apparatus. ajgreenchem.com

| Advantage | Description | Reference |

|---|---|---|

| Reaction Rate Acceleration | Microwave energy rapidly heats the reaction mixture, leading to a significant increase in the rate of chemical reactions. | ajchem-a.comnumberanalytics.com |

| Reduced Reaction Times | Reactions that take hours with conventional heating can often be completed in minutes. | patsnap.com |

| Higher Yields | The rapid and uniform heating can minimize thermal decomposition and side reactions, often resulting in higher isolated yields of the desired product. | ajchem-a.comijnrd.org |

| Improved Purity | Less side product formation leads to a cleaner reaction mixture and simpler purification. | ajchem-a.com |

| Energy Efficiency | Microwaves heat the reactants directly, consuming less energy compared to conventional methods that heat the entire vessel and surroundings. | ajgreenchem.com |

Environmentally Benign Reaction Conditions

A cornerstone of green chemistry is the redesign of chemical processes to use safer, more environmentally friendly substances. For the synthesis of Naphthalene-2,3-diamine and its hydrochloride, this involves exploring alternative solvents and novel catalytic systems that are non-toxic, renewable, and efficient.

One of the most promising green solvents is water. mrforum.com Historically underutilized in organic synthesis due to the poor solubility of many non-polar reactants, water is now recognized for its ability to enhance the rates and selectivity of certain reactions. cas.orgrsc.org Its high polarity, non-flammability, and zero toxicity make it an ideal medium for sustainable processes. cas.org Performing reactions "in water" or "on water" can simplify workup procedures and facilitate catalyst recycling. rsc.org The synthesis of isocoumarins, for example, has been successfully achieved in water using a microwave-accelerated, catalyzed reaction, highlighting the powerful synergy of these two green chemistry tools. rsc.org

The development of eco-friendly catalysts is another critical area. Thiamine (B1217682) hydrochloride (Vitamin B1), a naturally occurring, biodegradable, and inexpensive compound, has been identified as a highly effective organocatalyst for a variety of organic transformations. rsc.orgtandfonline.com It has been successfully employed in multicomponent reactions to synthesize complex heterocyclic structures, often in aqueous media or under solvent-free conditions. rasayanjournal.co.inresearchgate.net The use of thiamine hydrochloride as a catalyst for the synthesis of Naphthalene-2,3-diamine could offer a sustainable alternative to traditional metal-based or harsh acidic/basic catalysts.

Furthermore, visible-light photocatalysis represents a cutting-edge green methodology for forming chemical bonds. This technique uses light as a clean energy source to drive chemical reactions at ambient temperatures, often with high selectivity. rsc.org Recent studies have demonstrated the synthesis of 2,3-diamines from anilines using an organic photosensitizer, avoiding the need for metal reagents. rsc.org This approach, which can achieve yields up to 90% under mild conditions, exemplifies a modern, sustainable pathway for the synthesis of diamine structures. rsc.org

| Green Strategy | Key Feature | Potential Application/Benefit | Reference |

|---|---|---|---|

| Water as Solvent | Non-toxic, non-flammable, readily available. | Can enhance reaction rates and selectivity; simplifies product isolation and catalyst recycling. | mrforum.comcas.orgrsc.org |

| Thiamine Hydrochloride Catalysis | Biodegradable, non-toxic, inexpensive organocatalyst. | Replaces hazardous metal or acid/base catalysts; effective in water or solvent-free conditions. | rsc.orgrasayanjournal.co.inresearchgate.net |

| Visible-Light Photocatalysis | Uses light as a clean energy source; reactions at ambient temperature. | Avoids the use of metal reagents and harsh conditions for C-N bond formation to produce diamines. | rsc.orgnih.gov |

| Microwave-Assisted & Water | Combines rapid energy input with a green solvent. | Synergistic effect can lead to extremely fast, high-yield, and clean synthesis. | rsc.org |

Chemical Transformations and Derivative Synthesis Via Naphthalene 2,3 Diamine Core

Quinoxaline (B1680401) Scaffold Elaboration

The synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds, is one of the most prominent applications of naphthalene-2,3-diamine. The fusion of the naphthalene (B1677914) and pyrazine (B50134) rings leads to the formation of benzo[g]quinoxaline (B1338093) derivatives, which are investigated for their electronic and photophysical properties.

Cyclocondensation Reactions with 1,2-Diketones

The most direct and widely employed method for constructing the quinoxaline framework from naphthalene-2,3-diamine is through a cyclocondensation reaction with a 1,2-dicarbonyl compound, such as a 1,2-diketone. sapub.orgnih.gov This reaction is generally straightforward, involving the formation of two new carbon-nitrogen bonds to yield the corresponding benzo[g]quinoxaline derivative.

The reaction is typically carried out by reacting equimolar amounts of naphthalene-2,3-diamine and a 1,2-diketone in a suitable solvent. orientjchem.org Protic solvents like ethanol (B145695) are commonly used, often with the addition of a catalytic amount of acid, such as hydrochloric acid, to facilitate the reaction. orientjchem.orgresearchgate.net The general reaction involves the condensation of the two amino groups of the naphthalene diamine with the two carbonyl groups of the diketone, leading to the formation of a stable, aromatic pyrazine ring fused to the naphthalene system. jlu.edu.cn For instance, the reaction of naphthalene-2,3-diamine with benzil (B1666583) in ethanol yields 2,3-diphenylbenzo[g]quinoxaline. orientjchem.orgorientjchem.org

Various methodologies have been developed to improve the efficiency and environmental footprint of this synthesis. One approach involves the use of surfactants, such as cetyltrimethylammonium bromide (CTAB), in an aqueous medium. orientjchem.orgorientjchem.org This method has been shown to significantly increase reaction rates and yields. orientjchem.org Microwave-assisted synthesis has also emerged as a powerful technique, often leading to shorter reaction times and cleaner product formation without the need for harsh catalysts. sapub.orgnih.gov

| Diketone Reactant | Reaction Conditions | Product | Reference |

| Benzil | Ethanol, 1M HCl, 35°C, CTAB | 2,3-Diphenylbenzo[g]quinoxaline | orientjchem.org |

| 4,4'-Dimethylbenzil | Ethanol, 1M HCl, 35°C, CTAB | 2,3-Bis(4-methylphenyl)benzo[g]quinoxaline | orientjchem.org |

| 4,4'-Difluorobenzil | Ethanol, 1M HCl, 35°C, CTAB | 2,3-Bis(4-fluorophenyl)benzo[g]quinoxaline | orientjchem.org |

| 1,4-Dibromo-2,3-butanedione | Not specified | 2,3-Bis(bromomethyl)benzo[g]quinoxaline | sapub.org |

Substituent Effects on Quinoxaline Formation and Yields

The electronic nature of the substituents on the 1,2-diketone can influence the rate and yield of the quinoxaline formation. Studies have compared the reaction of naphthalene-2,3-diamine with benzil and its derivatives bearing either electron-donating (methyl) or electron-withdrawing (fluoro) groups on the phenyl rings. orientjchem.orgorientjchem.org

Research indicates that the presence of different substituents on the benzil molecule affects the reaction kinetics. For example, in surfactant-catalyzed reactions, the formation of the quinoxaline product was achieved rapidly with benzil, 4,4'-dimethylbenzil, and 4,4'-difluorobenzil. orientjchem.org While detailed quantitative comparisons of yields based on substituent effects are specific to the reaction conditions, the general principle is that electron-withdrawing groups on the diketone can enhance the electrophilicity of the carbonyl carbons, potentially accelerating the initial nucleophilic attack by the diamine. Conversely, electron-donating groups might slightly decrease the reaction rate. However, high yields are often achievable regardless of the substituent by optimizing the reaction conditions, such as through the use of efficient catalysts like CTAB, which can lead to yields as high as 96% in a matter of minutes. orientjchem.org In the absence of such catalysts, yields are significantly lower and reaction times much longer, demonstrating the critical role of the reaction medium and catalysis. orientjchem.org

| Diketone Substituent (X) in Ar-CO-CO-Ar | Reaction Condition | Yield (%) | Time (min) | Reference |

| -H (Benzil) | With CTAB | 96 | 5 | orientjchem.org |

| -H (Benzil) | Without CTAB | 35 | 90 | orientjchem.org |

| -CH₃ (4,4'-Dimethylbenzil) | With CTAB | High | Short | orientjchem.org |

| -F (4,4'-Difluorobenzil) | With CTAB | High | Short | orientjchem.org |

Mechanistic Investigations of Quinoxaline Cyclization

The mechanism for the cyclocondensation of a 1,2-diamine with a 1,2-diketone is generally accepted to proceed through a two-step process. The first step involves the nucleophilic attack of one of the amino groups of naphthalene-2,3-diamine on one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. This is followed by the dehydration to form an imine (a Schiff base intermediate). The second amino group then undergoes an intramolecular cyclization by attacking the remaining carbonyl group, forming another hemiaminal. A final dehydration step then leads to the formation of the stable, aromatic dihydropyrazine (B8608421) ring, which rapidly oxidizes to the fully aromatic quinoxaline system. jlu.edu.cn In some cases, particularly when starting with substituted diamines, the formation of other cyclic products, such as those containing seven-membered rings (azepines), can occur as side reactions, highlighting the complexity of the reaction pathways. jlu.edu.cn The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Schiff Base Ligand Development

The reaction of naphthalene-2,3-diamine with aldehydes and ketones provides a straightforward route to Schiff base ligands. These ligands, characterized by the presence of an imine (-C=N-) group, are of great interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions.

Condensation Reactions with Aldehydes and Ketones

Schiff bases are typically synthesized via a condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). researchgate.netnih.gov In the case of naphthalene-2,3-diamine, both amino groups can react with two equivalents of an aldehyde or ketone to form a bis(imine) ligand. The reaction is usually carried out by refluxing the reactants in an alcoholic solvent, such as ethanol or methanol (B129727). sphinxsai.comnih.gov Often, a catalytic amount of acid (e.g., sulfuric acid) is added to promote the reaction. sphinxsai.com

The product precipitates from the solution upon cooling or after a period of standing and can be purified by filtration and washing. sphinxsai.com A wide variety of aldehydes and ketones can be used, allowing for the synthesis of a diverse library of Schiff base ligands. Aromatic aldehydes, especially those with hydroxyl groups in the ortho position (like salicylaldehyde (B1680747) or 2-hydroxy-1-naphthaldehyde), are frequently used. sphinxsai.comnih.gov The resulting Schiff bases are often tetradentate ligands, capable of coordinating to a metal center through two nitrogen atoms from the imine groups and two oxygen atoms from the hydroxyl groups. sphinxsai.comrsc.org

| Carbonyl Reactant | Diamine Reactant (for comparison) | Reaction Conditions | Resulting Schiff Base Type | Reference |

| 2-Hydroxy-1-naphthaldehyde (B42665) | 1,8-Diaminonaphthalene | Ethanol, reflux, H₂SO₄ catalyst | Tetradentate N₂O₂ Ligand | sphinxsai.com |

| Salicylaldehyde | 1,8-Diaminonaphthalene | Ethanol | Bidentate or Tetradentate Ligand | researchgate.net |

| Substituted Aromatic Aldehydes | Naphtha[1,2-d]thiazol-2-amine | Glacial Acetic Acid, reflux | Bidentate N,N Ligand | nih.gov |

| Various Aliphatic/Aromatic Ketones | 1,5-Diaminonaphthalene | Acidic medium | Bis(imine) Ligands | researchgate.net |

Structural Diversity and Design Principles for Naphthalene-2,3-diamine Based Schiff Bases

The design of Schiff base ligands derived from naphthalene-2,3-diamine allows for significant structural diversity, which in turn dictates the geometry and properties of their metal complexes. The key design principles revolve around the choice of the carbonyl precursor and the inherent stereochemistry of the diamine backbone.

Choice of Carbonyl Compound: The structure of the aldehyde or ketone used in the condensation reaction is a primary determinant of the final ligand's properties. Using simple aldehydes yields simple bis(imine) ligands. However, incorporating additional functional groups into the aldehyde, such as a hydroxyl group in the ortho position (e.g., salicylaldehyde), creates ligands with multiple donor sites (N₂O₂), which are excellent chelating agents for metal ions. rsc.org The electronic and steric properties of substituents on the aldehyde ring can be fine-tuned to modulate the electronic structure and stability of the resulting metal complexes.

Ligand Denticity and Coordination Geometry: Naphthalene-2,3-diamine-based Schiff bases are typically designed as tetradentate ligands. The rigid naphthalene unit provides a well-defined scaffold, holding the two imine functionalities in a specific spatial arrangement. When complexed with metal ions like Cu(II) or Zn(II), these N₂O₂ ligands often induce a distorted square-planar or tetrahedral geometry around the metal center. rsc.org The planarity of the naphthalene unit and the attached chelate rings can lead to the formation of extended π-conjugated systems, which is a key feature for applications in materials science.

The combination of the rigid naphthalene platform with the versatile chemistry of Schiff base formation provides a powerful tool for developing ligands with tailored steric and electronic properties for specific applications in catalysis and materials science.

Naphthimidazole and Benzo[g]quinoxaline Formation

The reaction of naphthalene-2,3-diamine with various electrophiles readily yields fused heterocyclic systems, most notably naphthimidazoles and benzo[g]quinoxalines. These reactions typically involve the condensation of the diamine with aldehydes or α-dicarbonyl compounds.

Iodine has emerged as an effective promoter for oxidative cyclization reactions, offering an environmentally benign and metal-free approach to the synthesis of imidazole (B134444) derivatives. While the direct iodine-promoted synthesis of 2-substituted-1H-naphtho[2,3-d]imidazoles from naphthalene-2,3-diamine and aldehydes is a feasible extension of known iodine-catalyzed imidazole syntheses, specific literature examples often utilize other catalysts or conditions. For instance, the condensation of 2,3-diaminonaphthalene (B165487) with various substituted aldehydes to form 2-aryl-1H-naphtho[2,3-d]imidazole derivatives has been conveniently carried out, yielding a range of new compounds. nih.gov In a more general context, iodine is used as a catalyst in water for the one-pot synthesis of polysubstituted imidazoles from amines and aldehydes, proceeding through multiple C-N bond formations with good yields. tandfonline.com

The formation of benzo[g]quinoxalines from naphthalene-2,3-diamine typically involves condensation with α-dicarbonyl compounds. ias.ac.innih.gov This reaction is a standard method for creating the quinoxaline ring system. medchemexpress.com For example, reacting naphthalene-2,3-diamine with benzil in a suitable solvent yields 2,3-diphenylbenzo[g]quinoxaline. nih.gov While various catalysts and media, such as surfactants, have been employed to improve these syntheses, specific iodine-promoted methodologies for this transformation are not as commonly reported as for imidazole synthesis. nih.gov

Table 1: Synthesis of Naphthimidazole and Benzo[g]quinoxaline Derivatives

Product Reactants Catalyst/Promoter Conditions Yield Reference 2-Aryl-1H-naphtho[2,3-d]imidazoles Naphthalene-2,3-diamine, Substituted Aldehydes Not specified Condensation reaction Good tandfonline.com 2,3-Diphenylbenzo[g]quinoxaline Naphthalene-2,3-diamine, Benzil CTAB (surfactant) 1M HCl/Ethanol, 35°C Good biotium.com Polysubstituted Imidazoles Amines, Aldehydes, α-Diketones Iodine Water, 70°C Satisfactory nih.gov

Naphthalene-2,3-diamine is a well-established derivatizing agent in analytical chemistry, particularly for the sensitive detection of nitrite (B80452) and nitrate (B79036) ions. In an acidic medium, nitrite forms nitrosonium ions, which react with naphthalene-2,3-diamine to produce the highly fluorescent compound 1H-naphtho[2,3-d]triazole. biotium.com This reaction forms the basis of a fluorometric assay capable of detecting nitrite concentrations in the nanomolar to micromolar range. biotium.com The method is robust and suitable for high-throughput screening in formats such as 96-well plates. biotium.com

This derivatization has been applied to the determination of nitrite and nitrate in various samples, including food products. sigmaaldrich.com Beyond nitrite, naphthalene-2,3-diamine has also been utilized as a colorimetric and fluorometric reagent for the detection of selenium ions and in assays for other molecules like methylglyoxal (B44143). medchemexpress.comsigmaaldrich.com The reaction with selenium involves the formation of a piaselenol, which is also fluorescent.

Table 2: Analytical Derivatization of Naphthalene-2,3-diamine

Analyte Reaction Product Detection Method Key Features Reference Nitrite (NO₂⁻) 1H-Naphtho[2,3-d]triazole Fluorometry Detects 10 nM to 10 µM of nitrite. mdpi.com mdpi.com Selenium Piaselenol (Naphtho[2,3-c][1,2,5]selenadiazole) Colorimetry/Fluorometry Highly selective reagent for selenium. nih.gov nih.gov Methylglyoxal Quinoxaline derivative Colorimetry Forms a chromophoric product.

Polymeric and Functional Material Precursor Derivatization

The diamino functionality of naphthalene-2,3-diamine makes it a suitable monomer for the synthesis of polymers with interesting optical and electronic properties. These polymers can be prepared as microspheres or incorporated into other material matrices.

Poly(2,3-diaminonaphthalene) (PDAN) microspheres can be synthesized via chemical oxidative polymerization. nih.gov In a typical procedure, 2,3-diaminonaphthalene monomers are polymerized using an oxidizing agent like ammonium (B1175870) persulfate (APS) at room temperature. nih.gov This method allows for the formation of conjugated polymer microspheres. nih.gov The synthesis of polymer microspheres, in general, can be achieved through various methods such as emulsion, suspension, or dispersion polymerization, which allow control over particle size and morphology. nih.govmdpi.com For PDAN, the chemical oxidation approach is straightforward and yields microspheres that can be used in various applications, such as in fluorescence-based detection systems. medchemexpress.comnih.gov

Naphthalene-2,3-diamine is used as a monomer in the creation of functional polymers, such as polyimides, which are known for their thermal stability. tcichemicals.com The resulting polymers containing the naphthalene moiety can exhibit unique properties. For example, poly(diaminonaphthalene) materials have been shown to act as effective chelating agents for heavy metal ions. Specifically, microparticles of poly(1,8-diaminonaphthalene) have demonstrated a very high adsorption capacity for silver ions from aqueous solutions. researchgate.netosti.gov

Furthermore, the poly(2,3-diaminonaphthalene) microspheres synthesized via oxidative polymerization have been successfully employed as a novel quencher for fluorescence-enhanced nucleic acid detection. medchemexpress.comnih.gov Their conjugated structure allows them to efficiently quench the fluorescence of nearby dye-labeled DNA, with fluorescence being restored upon hybridization with a target DNA sequence, providing a "turn-on" detection mechanism.

Synthesis of Annulated Heterocyclic Systems

The reactivity of the ortho-diamine group in naphthalene-2,3-diamine allows for the construction of a wide array of annulated (fused-ring) heterocyclic systems beyond imidazoles and quinoxalines. These reactions expand the chemical space accessible from this precursor, leading to compounds with diverse applications in materials science and medicinal chemistry.

For instance, the reaction of 2,3-diaminonaphthalene with 1,2-naphthalenedione leads to the formation of dibenzo[a,i]phenazine, a polycyclic aromatic heterocycle. nih.gov More complex systems, such as alkynylated benzo[a]naphtho[2,3-i]phenazine derivatives, have been synthesized through the thermal condensation of a substituted 2,3-diaminonaphthalene with 1,2-naphthalenedione. nih.gov

Another important class of annulated heterocycles derived from naphthalene-2,3-diamine are the naphtho[2,3-c] nih.govtandfonline.comnih.govthiadiazoles. These can be synthesized by reacting the diamine with sulfur-containing reagents. These thiadiazole derivatives are of interest for their electronic properties and have been investigated as light-emitting materials for potential use in organic electronic devices. rsc.org Similarly, starting from 2-amino-3-chloronaphthalene-1,4-dione (a derivative of the naphthalene diamine family), one can synthesize naphtho[2,3-d]thiazole-4,9-diones, which are fluorescent compounds with potential biological activity. mdpi.com

Table 3: Examples of Annulated Heterocyclic Systems from Naphthalene-2,3-diamine and its Derivatives

Heterocyclic System Reactant(s) with Naphthalene-2,3-diamine Core Significance/Application Reference Dibenzo[a,i]phenazine 1,2-Naphthalenedione Polycyclic aromatic heterocycle core. tandfonline.com Naphtho[2,3-c][1,2,5]thiadiazole Sulfur reagents (e.g., thionyl chloride) Light-emitting materials for electronics. researchgate.net researchgate.net Naphtho[2,3-d]thiazole-4,9-dione Carbon disulfide (from a related precursor) Fluorescent compounds with potential antimicrobial activity. Benzo[a]naphtho[2,3-i]phenazine 1,2-Naphthalenedione (with substituted diamine) N-heterocycles for organic electronics. tandfonline.com tandfonline.com

Compound List

Table 4: List of Chemical Compounds

Naphthoquinone-Fused Heterocycles (e.g., Imidazoles, Diazepines)

The Naphthalene-2,3-diamine scaffold is instrumental in constructing complex heterocyclic systems fused to a naphthoquinone framework. These reactions often proceed via an initial condensation of the diamine groups with appropriate electrophiles, followed by cyclization and, in many cases, oxidation.

Imidazoles

The synthesis of naphtho[2,3-d]imidazole derivatives represents a significant transformation of the naphthalene-2,3-diamine core. A direct and convenient method involves the condensation of 2,3-diaminonaphthalene with various substituted aldehydes. This reaction yields 2-aryl-1H-naphtho[2,3-d]imidazole derivatives.

A closely related and extensively studied pathway utilizes an oxidized form of the core, 2,3-diamino-1,4-naphthoquinone, which serves as a versatile precursor for a wide array of annulated heterocyclic compounds. ajchem-a.com The gentle heating of 2,3-diamino-1,4-naphthoquinone with various aromatic aldehydes in a solvent such as dimethyl sulfoxide (B87167) (DMSO) produces the corresponding 2-(substituted)-1H-naphtho[2,3-d]imidazole-4,9-diones in good to excellent yields. tandfonline.comnih.gov The reaction is believed to proceed through a condensation-cyclization-oxidation sequence. For instance, refluxing 2,3-diamino-1,4-naphthoquinone in glacial acetic acid affords 2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione. nih.gov

The reaction can be generalized for a variety of aldehydes, leading to a library of substituted naphthoquinone-fused imidazoles. nih.gov

Table 1: Synthesis of 2-(Substituted)-1H-naphtho[2,3-d]imidazole-4,9-diones

| Aldehyde Reactant | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 4-12 | 85 | tandfonline.com |

| 4-Methoxybenzaldehyde | 4-12 | 94 | tandfonline.com |

| 4-Chlorobenzaldehyde | 4-12 | 80 | tandfonline.com |

| 4-Nitrobenzaldehyde | 4-12 | 88 | tandfonline.com |

| Terephthalaldehyde (2 eq. diamine) | 5 | Not specified | tandfonline.comnih.gov |

| Isophthalaldehyde (2 eq. diamine) | 10 | Not specified | tandfonline.comnih.gov |

Diazepines

The synthesis of seven-membered diazepine (B8756704) rings fused to the naphthalene core is another important transformation. While direct condensation of 2,3-diamino-1,4-naphthoquinone with certain 1,3-dielectrophiles like diethyl benzylidenemalonate may preferentially form imidazoles, a stepwise approach successfully yields naphtho[2,3-b] ajchem-a.comtandfonline.comdiazepine derivatives. tandfonline.com

The synthesis of annulated 1,4-diazepines can be achieved by reacting 2,3-diamino-1,4-naphthoquinone with substituted diethyl malonates at elevated temperatures (150 °C). tandfonline.com This reaction initially forms N-acylated intermediates, which subsequently undergo cyclization when stirred in methanol with potassium hydroxide. tandfonline.com Following this, 3-arylidene-1H-naphtho[2,3-b] ajchem-a.comtandfonline.comdiazepines are obtained by reacting the cyclized product with various aldehydes in the presence of pyridine (B92270) at 150 °C. tandfonline.com

Formation of Other Multicyclic Compound Systems (e.g., Azo-Chalcones)

The Naphthalene-2,3-diamine hydrochloride scaffold is also employed in the synthesis of more complex, multicyclic systems that incorporate other pharmacologically relevant motifs, such as azo-chalcones. Chalcones, or 1,3-diphenyl-2-propen-1-ones, contain a reactive α,β-unsaturated carbonyl system and are known building blocks for various heterocyclic compounds. ajchem-a.com

In one reported pathway, Naphthalene-2,3-diamine is used in a ring-closing process to create novel heterogeneous ring compounds based on an azo-chalcone structure. ajchem-a.com This synthetic work involved preparing new penta, hexa, and octa-membered heterocyclic rings. ajchem-a.com The general strategy first involves the synthesis of an azo dye, followed by a Claisen-Schmidt condensation to form the chalcone, and finally, a ring-closing reaction with a suitable diamine, such as Naphthalene-2,3-diamine, to yield the final multicyclic system. ajchem-a.com

Table 2: Heterocyclic Systems Synthesized from Naphthalene-2,3-diamine and Azo-Chalcone Precursors

| Reactant for Ring Closure | Resulting Heterocyclic Ring Size | Reference |

|---|---|---|

| Naphthalene-2,3-diamine | Penta, Hexa, and Octa membered rings | ajchem-a.com |

Compound Index

Advanced Spectroscopic and Analytical Characterization of Naphthalene 2,3 Diamine and Its Derivatives

Vibrational Spectroscopy Studies (FT-IR) for Structural Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of Naphthalene-2,3-diamine exhibits characteristic absorption bands that confirm its structure. nih.gov When forming the hydrochloride salt, the protonation of the two amino (-NH₂) groups to form ammonium (B1175870) (-NH₃⁺) groups leads to significant and predictable changes in the spectrum.

In the spectrum of the free base, Naphthalene-2,3-diamine, one would observe sharp N-H stretching vibrations typically in the region of 3400-3200 cm⁻¹. For the hydrochloride salt, these peaks are replaced by a very broad and strong absorption band for the N-H stretching of the ammonium salt (R-NH₃⁺), which typically appears at lower frequencies, often between 3000-2500 cm⁻¹. This broadening is due to extensive hydrogen bonding. Aromatic C-H stretching vibrations are still observed as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene (B1677914) ring system appear in the 1600-1450 cm⁻¹ region, and their positions can be subtly influenced by the change in the electronic nature of the amino substituents upon protonation.

Table 1: Characteristic FT-IR Peak Assignments for Naphthalene-2,3-diamine and Expected Shifts for its Hydrochloride Salt

| Functional Group | Naphthalene-2,3-diamine Wavenumber (cm⁻¹) | Naphthalene-2,3-diamine hydrochloride (Expected) | Vibration Type |

| N-H | 3400-3200 (sharp, multiple bands) | 3000-2500 (very broad, strong) | Stretch |

| Aromatic C-H | ~3100-3000 (weak to medium) | ~3100-3000 (weak to medium, may be obscured) | Stretch |

| C=C | ~1620-1450 (multiple bands) | ~1620-1450 (positions may shift slightly) | Aromatic Ring Stretch |

| C-N | ~1340-1250 | ~1340-1250 (positions may shift) | Stretch |

Note: The data presented for Naphthalene-2,3-diamine is based on typical values for aromatic amines. The expected values for the hydrochloride salt are predictive.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise determination of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Naphthalene-2,3-diamine, the protons on the naphthalene ring and the amino groups give rise to distinct signals. chemicalbook.comchemicalbook.com The aromatic region typically shows signals between 7.0 and 7.5 ppm. Due to the molecule's symmetry, the two protons at positions 1 and 4 are chemically equivalent, as are the protons at positions 5 and 8, and those at 6 and 7. The protons of the two amino groups (-NH₂) would appear as a single, often broad, signal whose chemical shift is dependent on the solvent and concentration.

Upon formation of the hydrochloride salt, significant changes are expected. The protonation of the amino groups to -NH₃⁺ causes a strong de-shielding effect due to the positive charge. This results in a downfield shift (to higher ppm values) for all aromatic protons, particularly those closest to the ammonium groups (H-1 and H-4). The signal for the amino protons is replaced by a new, broader signal for the ammonium protons (-NH₃⁺), which would also be shifted significantly downfield.

Table 2: ¹H NMR Chemical Shift Data for Naphthalene-2,3-diamine and Predicted Changes for the Hydrochloride Salt

| Proton Position | Naphthalene-2,3-diamine (ppm) | This compound (Expected ppm) | Multiplicity |

| H-1, H-4 | ~7.1 | >7.1 (Downfield Shift) | Singlet or narrow multiplet |

| H-5, H-8 | ~7.4 | >7.4 (Downfield Shift) | Doublet of doublets |

| H-6, H-7 | ~7.1 | >7.1 (Downfield Shift) | Doublet of doublets |

| -NH₂ | Variable (e.g., ~4.0) | N/A | Broad singlet |

| -NH₃⁺ | N/A | >4.0 (Downfield Shift) | Very broad singlet |

Note: The chemical shifts are approximate and can vary based on the solvent used. The data for the hydrochloride are predictive. chemicalbook.comchemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For Naphthalene-2,3-diamine, due to symmetry, five distinct signals are expected in the ¹³C NMR spectrum: three for the protonated aromatic carbons and two for the quaternary carbons (including those bonded to the amino groups). chemicalbook.com

The formation of the hydrochloride salt induces a downfield shift in the signals of the carbon atoms, similar to the effect observed in ¹H NMR. The effect is most pronounced for the carbons directly attached to the ammonium groups (C-2 and C-3) and the adjacent quaternary carbons (C-4a and C-8a). This de-shielding is a direct consequence of the electron-withdrawing nature of the positively charged -NH₃⁺ groups.

Table 3: ¹³C NMR Chemical Shift Data for Naphthalene-2,3-diamine and Predicted Changes for the Hydrochloride Salt

| Carbon Position | Naphthalene-2,3-diamine (ppm) | This compound (Expected ppm) |

| C-1, C-4 | ~106 | >106 (Downfield Shift) |

| C-2, C-3 | ~137 | >137 (Significant Downfield Shift) |

| C-5, C-8 | ~124 | >124 (Downfield Shift) |

| C-6, C-7 | ~122 | >122 (Downfield Shift) |

| C-4a, C-8a | ~127 | >127 (Downfield Shift) |

Note: The chemical shifts are approximate values based on spectral databases for the free base. The data for the hydrochloride are predictive. chemicalbook.com

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging because salts are non-volatile. Typically, during the heating process in the GC injector port, the hydrochloride salt would likely undergo thermal decomposition, losing hydrogen chloride (HCl) to yield the free base, Naphthalene-2,3-diamine. Therefore, the resulting mass spectrum would be that of the free base.

The electron ionization (EI) mass spectrum of Naphthalene-2,3-diamine would show a prominent molecular ion (M⁺) peak at an m/z (mass-to-charge ratio) of 158, corresponding to its molecular weight. nih.gov The fragmentation pattern would include characteristic losses, such as the loss of HCN (m/z 131) and subsequent fragments, which helps in confirming the aromatic diamine structure.

Table 4: Key Mass Spectrometry Data for Naphthalene-2,3-diamine (from GC-MS)

| m/z | Proposed Identity |

| 158 | [M]⁺˙ (Molecular Ion) |

| 131 | [M - HCN]⁺˙ |

| 130 | [M - HCN - H]⁺ |

Note: This data represents the expected fragmentation of the free base, which would be detected upon GC-MS analysis of the hydrochloride salt. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique ideal for analyzing non-volatile and thermally labile molecules, including salts. In a typical MALDI experiment, the analyte is co-crystallized with a matrix that absorbs laser energy. For this compound, the analysis would likely show a prominent peak at m/z 159, corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₀H₁₀N₂ + H⁺).

Interestingly, diaminonaphthalene derivatives, including their hydrochloride salts, have been investigated as matrices themselves for the MALDI analysis of other small molecules. Research has shown that matrices like 1,5-diaminonaphthalene hydrochloride can be effective for the mass spectrometry imaging of small endogenous molecules. This is due to their ability to promote analyte ionization while generating minimal interfering background signals in the low mass range. This dual role as both a potential analyte and a functional matrix highlights the unique chemical properties of this class of compounds in advanced mass spectrometry applications.

Electronic Spectroscopy for Photophysical Property Analysis

The electronic transitions and excited-state properties of naphthalene-2,3-diamine and its derivatives are primarily investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy. These techniques provide critical insights into the photophysical behavior of these compounds, which is fundamental to their application in areas such as fluorescent probes and organic electronics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For naphthalene-2,3-diamine, the absorption spectrum is characterized by distinct bands arising from π-π* transitions within the naphthalene aromatic system.

In a study using methanol (B129727) as the solvent, 2,3-diaminonaphthalene (B165487) exhibited a primary absorption maximum (λmax) at 245 nm, with a high molar absorptivity (ε) of 50,100 M⁻¹cm⁻¹. This intense absorption is characteristic of the conjugated π-electron system of the naphthalene core. Research conducted in ethanol (B145695) showed similar characteristic bands, with peaks observed at 230 nm and 288 nm, which were attributed to the π-π* transitions of the aromatic rings. rsc.org

Derivatization of the diamine can significantly influence the absorption spectrum. For instance, when 2,3-diaminonaphthalene is used to form a Schiff-base derivative, N,N'-bis(1H-pyrrole-2-yl)methylene naphthalene-2,3-diamine, a new absorption band appears at a longer wavelength of 349 nm. rsc.org This shift, known as a bathochromic or red-shift, indicates an extension of the conjugated system and a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Similarly, studies on other diaminonaphthalene derivatives have shown that substitution with phenylamino (B1219803) groups leads to a red-shift in absorption compared to alkylamino substitutes, due to the electron-donating nature of the phenyl groups extending the conjugation. medchemexpress.com

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Transition | Reference |

|---|---|---|---|---|---|

| Naphthalene-2,3-diamine | Methanol | 245 | 50,100 | π-π | biotium.com |

| Naphthalene-2,3-diamine | Ethanol | 230, 288 | Not Reported | π-π | rsc.org |

| N,N'-bis(1H-pyrrole-2-yl)methylene naphthalene-2,3-diamine | Ethanol | 349 | Not Reported | π-π* (imine) | rsc.org |

Fluorescence Emission Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy provides information about the electronic excited state of a molecule after it has absorbed light. Naphthalene-2,3-diamine and its derivatives are notable for their fluorescent properties. The parent compound, when dissolved in methanol, displays a significant fluorescence quantum yield (ΦF) of 0.54, indicating that a substantial fraction of the absorbed photons are re-emitted as light. biotium.com

The fluorescence properties are highly dependent on the molecular structure and the surrounding environment. A key application of naphthalene-2,3-diamine is its reaction with nitrite (B80452) (NO₂⁻) in acidic conditions to form the highly fluorescent derivative 1H-naphtho[2,3-d]triazole. sigmaaldrich.com This reaction product is the basis for sensitive fluorometric assays. Depending on the conditions, the excitation and emission maxima for this triazole derivative are reported at various wavelengths. For instance, after derivatization with NaNO₂ in HCl, the product exhibits an excitation maximum (λex) of 364 nm and an emission maximum (λem) of 406 nm. nih.gov Other studies report excitation at 375 nm and emission at 450 nm for the same derivative, highlighting the influence of the chemical environment on the photophysical properties. sigmaaldrich.com

| Compound | Solvent/Conditions | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|

| Naphthalene-2,3-diamine | Methanol | Not Reported | Not Reported | 0.54 | biotium.com |

| 1H-Naphtho[2,3-d]triazole (DAN derivative) | 0.5 M Na carbonate (pH 10.0) | 364 | 406 | Not Reported | nih.gov |

| 1H-Naphtho[2,3-d]triazole (DAN derivative) | Not Reported | 375 | 450 | Not Reported | sigmaaldrich.com |

Advanced Microscopy and Elemental Analysis Techniques

Beyond spectroscopic characterization, advanced microscopy and elemental analysis techniques are employed to understand the morphological and compositional properties of materials derived from naphthalene-2,3-diamine.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro- and nanoscale. While SEM studies on crystalline this compound are not widely reported, the technique has been crucial in characterizing its derivatives, particularly polymeric structures.

In one study, Naphthalene-2,3-diamine (DAN) was polymerized via chemical oxidation to form poly(2,3-diaminonaphthalene) (PDAN) microspheres. rsc.org SEM analysis was instrumental in confirming the morphology of the resulting material. The SEM measurements, performed at an accelerating voltage of 20 kV, revealed that the polymerization process successfully produced microspheres. plos.org This type of morphological characterization is vital for applications where particle size, shape, and surface texture are critical, such as in the development of sensing platforms or materials for chromatography.

Electron Energy Loss Spectroscopy (EELS) for Elemental Composition

Electron Energy Loss Spectroscopy (EELS) is an analytical technique, typically coupled with a transmission electron microscope (TEM), that analyzes the energy distribution of electrons that have passed through a thin sample. By measuring the energy lost by the electrons due to inelastic scattering, EELS can provide detailed information about the elemental composition, chemical bonding, and electronic properties of the material.

No specific EELS studies have been published for this compound. However, the technique is well-suited for its characterization. An EELS analysis would be expected to identify the constituent elements of the compound. The core-loss spectrum would show distinct ionization edges corresponding to the K-shells of carbon (at ~285 eV) and nitrogen (at ~401 eV). The fine structure of the carbon K-edge could provide further information, distinguishing between the sp²-hybridized carbon atoms in the aromatic naphthalene core and any sp³-hybridized carbons if aliphatic substituents were present. This allows for a quantitative determination of the elemental composition and provides insight into the chemical state of the atoms within the sample. nih.gov

Computational and Theoretical Investigations of Naphthalene 2,3 Diamine and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure and reactivity of organic molecules. These methods provide a detailed picture of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

DFT studies have been employed to understand the electronic properties of diaminonaphthalene isomers. Theoretical calculations, such as those using the B3LYP functional with a 6-31(d,p) basis set, have been used to investigate the effect of the amino group positions on the electronic and structural properties of the naphthalene (B1677914) core. researchgate.net These studies reveal how the electron-donating amino groups influence the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For naphthalene-2,3-diamine, the HOMO is typically characterized by a significant contribution from the p-orbitals of the amino groups and the naphthalene ring, reflecting the electron-rich nature of these sites. The LUMO, conversely, is distributed over the aromatic system, ready to accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The introduction of amino groups into the naphthalene system leads to a delocalization of the molecular orbital density in both the HOMO and LUMO across the C-C backbone of the naphthalene ring. researchgate.net This delocalization is a consequence of the nucleophilic character of the amino groups.

| Property | Calculated Value (eV) | Reference |

| HOMO Energy | -5.12 | researchgate.net |

| LUMO Energy | -0.65 | researchgate.net |

| HOMO-LUMO Gap | 4.47 | researchgate.net |

| Ionization Potential | 5.12 | researchgate.net |

| Electron Affinity | 0.65 | researchgate.net |

Table 1: Calculated Electronic Properties of 2,3-Diaminonaphthalene (B165487) using DFT (B3LYP/6-31(d,p)) researchgate.net

These calculated parameters provide a quantitative basis for understanding the molecule's behavior in chemical reactions, where it can act as an electron donor (related to the ionization potential) or acceptor (related to the electron affinity).

Computational methods are also adept at predicting various spectroscopic signatures, which can be compared with experimental data for validation of the theoretical models.

UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be modeled using time-dependent DFT (TD-DFT). For naphthalene-2,3-diamine, these calculations can predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions within the aromatic system. Experimental data for 2,3-diaminonaphthalene in methanol (B129727) shows a strong absorption at 245 nm. photochemcad.comresearchgate.net Theoretical calculations for diaminonaphthalene derivatives have shown good agreement with experimental values. chemicalbook.com

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to its infrared (IR) and Raman spectra. The calculated spectra for naphthalene and its derivatives have been shown to be in excellent agreement with experimental findings. researchgate.net For instance, the characteristic N-H stretching and bending vibrations of the amino groups in naphthalene-2,3-diamine can be precisely calculated. Experimental FT-IR spectra of 2,3-diaminonaphthalene are available for comparison. nih.gov

NMR Spectra: The prediction of nuclear magnetic resonance (NMR) chemical shifts is another powerful application of quantum chemistry. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the presence of a magnetic field, the chemical shifts can be determined. researchgate.net These theoretical predictions can aid in the assignment of complex experimental NMR spectra. chemicalbook.comresearchgate.net

| Spectroscopic Technique | Predicted Feature | Experimental Observation | Reference |

| UV-Vis | π-π* transitions | λmax at 245 nm (in methanol) | photochemcad.comresearchgate.netchemicalbook.com |

| FT-IR | N-H stretching and bending modes | Available spectra for comparison | researchgate.netnih.gov |

| ¹H NMR | Chemical shifts of aromatic and amine protons | Available spectra for comparison | chemicalbook.comresearchgate.net |

| ¹³C NMR | Chemical shifts of naphthalene carbons | Available spectra for comparison | researchgate.net |

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for Naphthalene-2,3-diamine

Computational Modeling of Reaction Mechanisms

Understanding how chemical reactions proceed at a molecular level is a central goal of chemistry. Computational modeling allows for the exploration of reaction pathways, the identification of transient intermediates, and the calculation of energy barriers, providing a detailed picture of the reaction mechanism.

Naphthalene-2,3-diamine is a key precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused imidazole (B134444) ring system. These reactions typically involve the cyclization of an intermediate formed from the reaction of the diamine with a suitable electrophile.

While specific computational studies on the transition state analysis of naphthalene-2,3-diamine cyclization are not abundant in the literature, the general methodology is well-established. It involves:

Mapping the Potential Energy Surface: Identifying the structures of reactants, products, and any intermediates.

Locating the Transition State: Finding the saddle point on the potential energy surface that connects the reactant and product. This is a critical step, as the transition state structure provides insight into the geometry of the molecule as it transforms.

Calculating the Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

For example, the reaction of 2,3-diaminonaphthalene-1,4-dione (B3047323) with aldehydes to form naphtho[2,3-d]imidazole derivatives is a process that can be modeled computationally to elucidate the mechanism of cyclization. researchgate.net Such studies can help in optimizing reaction conditions and in designing precursors for novel heterocyclic systems. The Bergman cyclization of enediynes to form naphthalene derivatives serves as a methodological example where the cyclization barrier was determined computationally. researchgate.net

The reaction of naphthalene derivatives with ozone is of environmental and chemical interest. Computational studies can be used to explore the complex pathways of ozonolysis. A kinetic and mechanistic study of the ozonolysis of naphthalene and 2,3-dimethylnaphthalene (B165509) suggests that the reaction proceeds through the formation of a diozonide. researchgate.net

Computational modeling of the ozonolysis of polycyclic aromatic hydrocarbons (PAHs) using DFT can provide valuable information about the reaction's feasibility and mechanism. researchgate.net For naphthalene-2,3-diamine, a computational exploration would likely involve:

Modeling the initial attack of ozone: Determining the preferred site of ozone addition to the naphthalene ring system.

Characterizing the primary ozonide and subsequent intermediates: Investigating the stability and transformations of the initial adducts.

Predicting the final decomposition products: Identifying the likely aliphatic and aromatic fragments resulting from the cleavage of the ozonide.

Such computational studies can help in predicting the environmental fate of naphthalene derivatives and in understanding their atmospheric chemistry.

Molecular Recognition Simulations and Binding Affinity Predictions

The ability of a molecule to bind to a specific biological target or to self-assemble into larger structures is governed by the principles of molecular recognition. Computational simulations are increasingly used to predict and analyze these non-covalent interactions.

While specific molecular docking or dynamics studies featuring naphthalene-2,3-diamine hydrochloride as a ligand are not extensively reported, the methodologies are widely applied to similar molecular scaffolds. These simulations can provide insights into:

Binding Pose: Predicting the most likely orientation of the ligand within the binding site of a receptor.

Binding Affinity: Estimating the strength of the interaction between the ligand and the receptor, often expressed as a binding free energy.

Molecular docking studies have been performed on various naphthalene derivatives to predict their interaction with biological targets. For instance, naphthalene-1,4-dione derivatives have been docked into the active sites of cancer-related proteins to rationalize their antiproliferative activity. researchgate.net Similarly, naphthalen-2-ol derivatives have been studied for their binding to tubulin. researchgate.net These studies typically involve defining a binding pocket on the protein and then using a scoring function to evaluate different ligand poses.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the binding process, allowing the system to evolve over time and providing information on the stability of the ligand-receptor complex and the role of solvent molecules. nih.gov The binding free energy can be calculated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.net

The principles of computational design can also be applied to create proteins with high affinity and selectivity for a target small molecule, a process that relies heavily on accurate predictions of binding energies. nih.gov

| Computational Method | Information Gained | Relevance to Naphthalene-2,3-diamine |

| Molecular Docking | Preferred binding orientation, initial binding score. | Prediction of potential biological targets and binding modes. |

| Molecular Dynamics (MD) | Dynamic behavior of the complex, stability of interactions, role of solvent. | Understanding the stability of the ligand-receptor complex over time. |

| Free Energy Calculations (e.g., MM/PBSA) | Quantitative estimation of binding affinity. | Ranking potential derivatives based on their predicted binding strength. |

Table 3: Computational Methods for Studying Molecular Recognition

Photophysical Property Simulation and Interpretation of Excited States

The study of the photophysical properties of Naphthalene-2,3-diamine and its hydrochloride salt through computational and theoretical methods provides significant insights into their electronic structure and behavior in excited states. While extensive experimental data exists for 2,3-diaminonaphthalene, detailed computational simulations specifically for its hydrochloride salt are less prevalent in the literature. However, by examining the theoretical studies on the parent molecule and related protonated aromatic systems, a comprehensive understanding of the anticipated photophysical changes upon protonation can be formulated.

Computational techniques, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for simulating electronic absorption and emission spectra, offering a theoretical counterpart to experimental UV-Vis spectroscopy. mdpi.com These methods can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of electronic transitions, respectively. For the parent compound, 2,3-diaminonaphthalene, experimental data in methanol shows a significant absorption peak at 245 nm with a high molar extinction coefficient of 50100 M-1cm-1. researchgate.net In ethanol (B145695), absorption bands have been observed at 230 nm and 288 nm, attributed to π-π* transitions of the aromatic rings. nih.gov

Upon protonation to form this compound, significant alterations in the electronic and photophysical properties are expected. The addition of a proton to one of the amino groups introduces a positive charge, which can profoundly influence the electronic distribution within the naphthalene ring system. This change in electronic structure directly impacts the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical studies on other naphthalene-based azo dyes have demonstrated that protonation leads to a notable change in the nature and landscape of the lowest excited state potential energy surface. rsc.org This often results in a stabilization of the ground state and a change in the energy gap between the ground and excited states. For Naphthalene-2,3-diamine, protonation is anticipated to lower the energy of the HOMO, as the lone pair of electrons on the protonated nitrogen atom becomes engaged in the N-H bond, reducing its ability to donate electron density to the π-system. This would likely lead to a larger HOMO-LUMO gap and a consequential blue shift (a shift to shorter wavelengths) in the absorption spectrum.

Furthermore, the interpretation of excited states involves analyzing the character of the electronic transitions. For many aromatic amines, the lowest energy transition is often a π-π* transition, which can have some charge-transfer character. Upon protonation, the nature of these transitions can be altered. Computational studies on protonated benzene (B151609) have shown that the excited state reaction paths can lead to efficient radiationless deactivation, which can quench luminescence. nih.gov This suggests that the fluorescence quantum yield of Naphthalene-2,3-diamine, which is 0.54 in methanol, might be significantly reduced upon formation of the hydrochloride salt. researchgate.net Research on naphthalene-based azo dyes confirms that protonation generally leads to lower fluorescence quantum yields. rsc.org

The dynamics of the excited states are also a critical aspect of their photophysical properties. Transient absorption spectroscopy studies on related protonated naphthalene derivatives have revealed complex excited-state lifetimes, often exhibiting faster dynamics compared to their unprotonated forms. rsc.org This rapid decay back to the ground state in protonated species is often attributed to the altered potential energy surfaces that impede processes like photoisomerization and favor non-radiative decay pathways. rsc.org

To provide a clearer, albeit inferred, picture of the photophysical properties, the following tables summarize the known experimental data for 2,3-diaminonaphthalene and the anticipated effects of protonation based on theoretical principles and studies of related compounds.

Functional Applications in Chemical Sensing and Fluorescent Probing

Development of Fluorescent Probes for Anionic Species

The electron-rich nature of the amino groups on the naphthalene (B1677914) ring makes DAN an excellent building block for probes targeting electron-deficient species, including a range of important anions.

One of the most established applications of 2,3-diaminonaphthalene (B165487) is in the highly sensitive fluorometric determination of nitrite (B80452) (NO₂⁻). sigmaaldrich.commedchemexpress.comthermofisher.krfishersci.com This method is significantly more sensitive than traditional colorimetric techniques like the Griess assay. dojindo.com The underlying chemistry involves a reaction between DAN and nitrite under acidic conditions (pH ~2). dojindo.combiotium.com In this environment, nitrite is converted to a nitrosonium ion (NO⁺), which then reacts with the two adjacent amino groups of DAN in a cyclization reaction to form 1H-naphtho[2,3-d]triazole (NAT). medchemexpress.comresearchgate.netresearchgate.net

NAT is a highly fluorescent product, whereas the parent DAN molecule has a low native fluorescence. dojindo.com This "off-on" response, where a strong fluorescent signal is generated from a near-zero background, allows for excellent sensitivity. The fluorescence of NAT is typically measured at an emission wavelength of around 410-450 nm following excitation at approximately 365-375 nm. medchemexpress.comdojindo.com The intensity of this fluorescence is directly proportional to the initial nitrite concentration over a wide linear range, enabling precise quantification down to nanomolar levels. dojindo.comnih.gov

To detect nitrate (B79036) (NO₃⁻), the sample is first treated with a reducing agent, such as nitrate reductase, to quantitatively convert nitrate to nitrite. researchgate.net The total nitrite concentration is then measured using the DAN reaction, and the original nitrate concentration is calculated by subtracting the nitrite concentration of an unreduced sample. This methodology has been widely adopted for measuring nitrite and nitrate in diverse samples, including biological fluids and environmental water. nih.gov

Table 1: Fluorometric Nitrite Sensing using 2,3-Diaminonaphthalene (DAN)

| Parameter | Condition/Value | Reference |

| Reagent | 2,3-Diaminonaphthalene (DAN) | sigmaaldrich.combiotium.com |

| Analyte | Nitrite (NO₂⁻) | biotium.com |

| Reaction pH | Acidic (e.g., 0.62 M HCl) | researchgate.net |

| Product | 1H-Naphtho[2,3-d]triazole (NAT) | researchgate.netnih.gov |

| Detection Mode | Fluorometric ("Off-On") | dojindo.com |

| Excitation λ | ~365-375 nm | medchemexpress.com |

| Emission λ | ~410-450 nm | medchemexpress.com |

| Detection Limit | 10-50 nM | dojindo.comnih.gov |

Naphthalene-2,3-diamine is a highly selective reagent for the detection of selenium, specifically in its +4 oxidation state (selenite, SeO₃²⁻). medchemexpress.comthermofisher.krfishersci.com The reaction mechanism is analogous to that with nitrite, involving the condensation of the two amino groups of DAN with the selenite (B80905) ion in an acidic solution. This reaction forms the heterocyclic compound 4,5-benzopiazselenol. acs.org

4,5-Benzopiazselenol is a stable and highly fluorescent compound that can be readily quantified. This reaction provides a selective method for determining trace amounts of selenite in complex matrices. The kinetics of this reaction have been studied to optimize detection protocols. acs.org While the reaction with selenite is well-established, the use of DAN for the direct fluorescent detection of other chalcogenides, such as sulfide (B99878) or telluride, is not as commonly reported in the literature.

Direct application of Naphthalene-2,3-diamine hydrochloride for the recognition of halide ions (F⁻, Cl⁻, Br⁻, I⁻) is not a prominent feature in current research literature. However, the broader naphthalene framework is utilized in chemosensors for these anions. More specifically, structures related to DAN have been employed for the detection of pseudohalides like cyanide (CN⁻). For instance, a chemosensor based on 2,3-diaminophenazine hydrochloride, which shares the vicinal diamine feature, has been shown to be an effective and highly sensitive probe for cyanide in aqueous solutions. rsc.org The detection mechanism in such systems often involves a specific chemical reaction or interaction between the analyte and the sensor molecule that leads to a measurable change in fluorescence or color. rsc.org

Chemosensor Design for Cationic Metal Ions

The versatile diamine functionality of Naphthalene-2,3-diamine allows it to serve as a foundational scaffold for building more complex chemosensors for cationic metal ions. The amino groups can be readily derivatized, for example, through condensation reactions with aldehydes to form Schiff bases. These derivatives create specific coordination pockets (comprising nitrogen and oxygen donor atoms) that can selectively bind to metal ions. nih.govbohrium.com

Schiff base derivatives of naphthalene are frequently employed in the design of fluorescent sensors for various transition metal ions. By modifying the structure of the ligand, high selectivity for specific ions like aluminum (Al³⁺), iron (Fe³⁺), and copper (Cu²⁺) can be achieved.

Aluminum (Al³⁺): Several fluorescent probes for Al³⁺ have been developed from naphthalene-based Schiff bases. nih.govinternationaljournalssrg.orgrsc.org These sensors typically operate via a "turn-on" mechanism, where the binding of Al³⁺ to the ligand restricts intramolecular rotations or alters electronic properties, leading to a significant enhancement in fluorescence intensity. internationaljournalssrg.orgrsc.org For example, a sensor synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and a diamine linker showed high selectivity for Al³⁺ over many other competing metal ions, with a detection limit in the sub-micromolar range. rsc.org